Succinimide
Overview
Description
Succinimide is an organic compound with the formula (CH2)2(CO)2NH. This white solid is used in a variety of organic syntheses, as well as in some industrial silver plating processes. The compound is classified as a cyclic imide .
Synthesis Analysis
Succinimide may be prepared by thermal decomposition of ammonium succinate . A manganese pincer complex catalyzes a dehydrogenative coupling of diols and amines to form cyclic imides. The reaction forms hydrogen gas as the sole byproduct, making the overall process atom economical and environmentally benign .Molecular Structure Analysis
The molecular formula of Succinimide is C4H5NO2. It has a molar mass of 99.089 g·mol−1 .Chemical Reactions Analysis
Succinimide is involved in various chemical reactions. For instance, it can be produced via cyclizing reaction of succinic acid with ammonia and amines . It also participates in the promotion of some important organic reactions, including protection and multicomponent ones .Physical And Chemical Properties Analysis
Succinimide appears as a white crystalline powder. It has a density of 1.41 g/cm3. Its melting point ranges from 125 to 127 °C, and its boiling point ranges from 287 to 289 °C. It is soluble in water and ethanol .Scientific Research Applications
Therapeutic Monoclonal Antibodies (mAbs)
Succinimide formation and isomerization can alter the chemical and physical properties of aspartic acid residues in proteins. Specifically, within the complementarity-determining regions (CDRs) of therapeutic mAbs, succinimide accumulation can be detrimental to the molecule’s efficacy . Researchers have characterized the site of succinimide accumulation in mAbs and studied its effects on potency. By using techniques like LC–MS and statistical modeling, they’ve identified correlations between succinimide levels, basic charge variants, and decreased potency. Reformulating mAbs can mitigate succinimide formation and its negative impact on potency.
Anticonvulsant Drugs
Several succinimides serve as anticonvulsant medications. Notable examples include:
Age-Related Diseases
Aspartic acid residues are prone to nonenzymatic isomerization via a succinimide intermediate. This process is associated with age-related diseases such as cataracts and Alzheimer’s disease .
Mechanism of Action
Target of Action
Succinimide primarily targets T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .
Mode of Action
Succinimide interacts with its targets by binding to T-type voltage-sensitive calcium channels . This interaction is thought to increase the seizure threshold, inhibit T-type calcium channels, and inhibit the three-cycle per second thalamic ‘spike and wave’ discharge in absence seizures .
Biochemical Pathways
Succinimide affects the biochemical pathways related to the transmission of electrical signals in the brain. It reduces the imbalance of neurotransmitters in the brain, thereby reducing the spike-and-wave electrical discharge from the brain . The formation of succinimide from aspartic acid residues is catalyzed by two water molecules . This process involves three steps: iminolization, cyclization, and dehydration .
Pharmacokinetics
The pharmacokinetics of succinimide have been studied in humans. After oral administration of a single dose, succinimide is absorbed more quickly and eliminated more slowly in humans compared to rats . It is well absorbed and is evenly distributed throughout the body .
Result of Action
The primary result of succinimide’s action is the reduction of absence seizures . By binding to T-type voltage-sensitive calcium channels and altering the balance of neurotransmitters in the brain, succinimide effectively suppresses the paroxysmal three-cycle per second spike and wave activity associated with these seizures .
Action Environment
The action of succinimide can be influenced by environmental factors. For instance, the accumulation of succinimide can be accelerated when stored at elevated temperatures . Changes in formulation can mitigate this accumulation, thereby maintaining the efficacy of the compound .
Safety and Hazards
Succinimide is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .
Future Directions
properties
IUPAC Name |
pyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNICNPSHKQLFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25950-42-9, Array | |
Record name | 2,5-Pyrrolidinedione, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25950-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Succinimide | |
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DSSTOX Substance ID |
DTXSID8051629 | |
Record name | Succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051629 | |
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Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Succinimide | |
CAS RN |
123-56-8, 584-43-0 | |
Record name | Succinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Succinimide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinimide | |
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URL | https://www.drugbank.ca/drugs/DB13376 | |
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Record name | SUCCINIMIDE | |
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Record name | Mercuric imidosuccinate | |
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Record name | 2,5-Pyrrolidinedione | |
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Record name | Succinimide | |
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Record name | Succinimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.215 | |
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Record name | SUCCINIMIDE | |
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Record name | Succinimide | |
Source | Human Metabolome Database (HMDB) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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